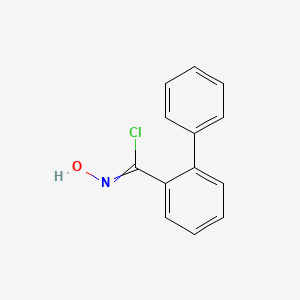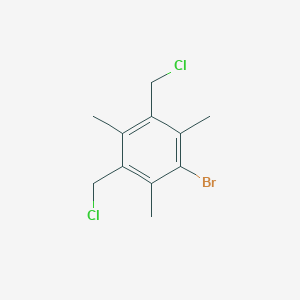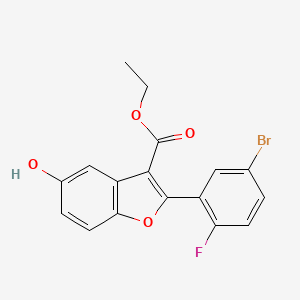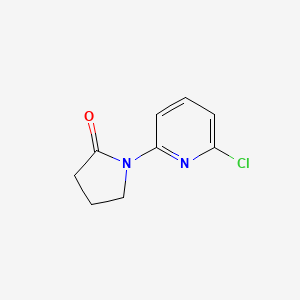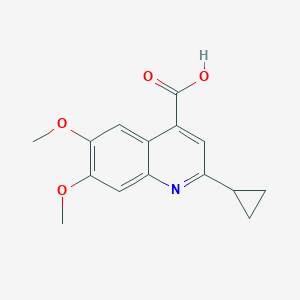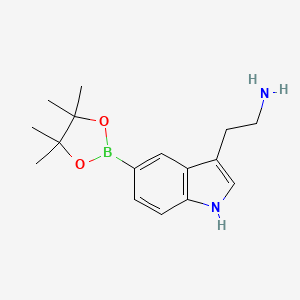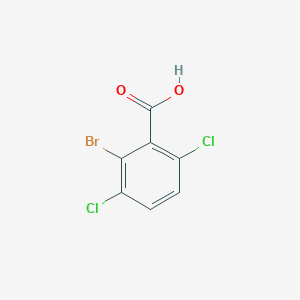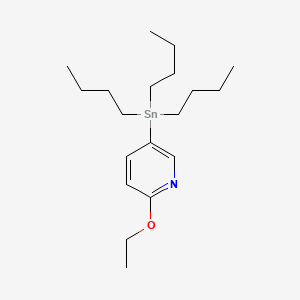
2-Ethoxy-5-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H35NOSn and a molecular weight of 412.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group at the 2-position and a tributylstannyl group at the 5-position. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(tributylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 2-ethoxypyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Stille Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. Common reagents include palladium(0) complexes and phosphine ligands.
Suzuki Coupling: Similar to Stille coupling, this reaction uses boronic acids or esters as coupling partners and a palladium catalyst.
Major Products
The major products formed from these reactions depend on the coupling partner used. For example, coupling with an aryl halide would yield a biaryl compound, while coupling with an alkyl halide would produce an alkyl-substituted pyridine derivative .
Aplicaciones Científicas De Investigación
2-Ethoxy-5-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials, such as polymers and electronic materials.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes oxidative addition with an organic halide, followed by transmetallation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-(tributylstannyl)pyridine: Similar structure with a methoxy group instead of an ethoxy group.
2-(Tributylstannyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Ethoxy-2-(tributylstannyl)pyridine: Similar structure with the ethoxy group at the 5-position and the tributylstannyl group at the 2-position.
Uniqueness
2-Ethoxy-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both an ethoxy group and a tributylstannyl group on the pyridine ring provides distinct electronic and steric properties that can be advantageous in certain synthetic applications .
Propiedades
Fórmula molecular |
C19H35NOSn |
|---|---|
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
tributyl-(6-ethoxypyridin-3-yl)stannane |
InChI |
InChI=1S/C7H8NO.3C4H9.Sn/c1-2-9-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
MEJCPATZNWTSBX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


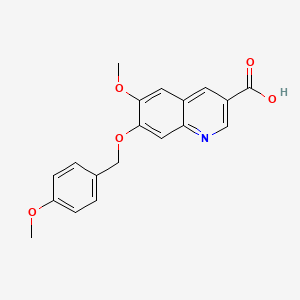
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
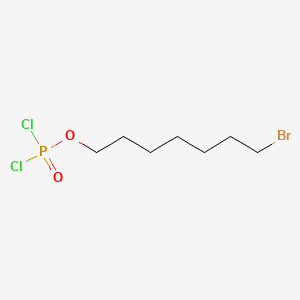
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
